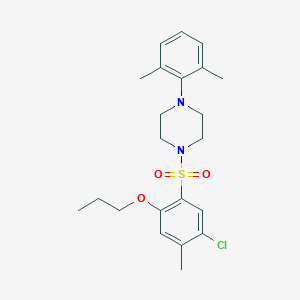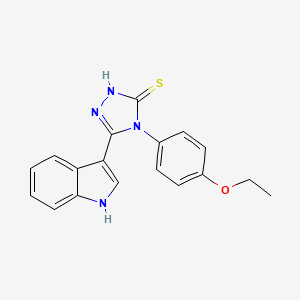
1-(2,3-Dimethylphenyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(2,3-Dimethylphenyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea" is a urea derivative that is likely to possess biological activity given the presence of the urea moiety and substituted phenyl rings. Urea derivatives are known to play a significant role in medicinal chemistry, often as inhibitors of various biological targets. The substitution pattern on the phenyl rings can greatly influence the compound's biological activity and its interaction with specific enzymes or receptors.
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate or a carbonyl compound followed by the addition of an amine. In the context of the provided papers, similar synthetic strategies are employed. For instance, the synthesis of 1-aryl-3-[2-, 3- or 4-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas as VEGFR-2 tyrosine kinase inhibitors involves the use of arylurea in the meta position to the thioether, which has shown significant biological activity . Although the exact synthetic route for "this compound" is not detailed in the provided papers, it can be inferred that a similar approach may be used, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their biological activity. The presence of the arylurea moiety, especially in the meta position, has been associated with high potency in inhibiting VEGFR-2 tyrosine kinase activity . The substitution of the phenyl ring with various groups such as methyl, fluorine, trifluoromethyl, and chlorine has been shown to enhance biological activity . The molecular docking studies of these compounds can provide insights into their interaction with the target protein, which is essential for understanding their mechanism of action.
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions, including hydrogen bonding with enzymes or receptors, which is critical for their biological activity. The anion coordination chemistry of urea-based ligands has been studied, showing that they can form adducts with inorganic oxo-acids, displaying a variety of hydrogen bond motifs . This ability to form specific interactions with biological targets is likely to be a key feature of "this compound" as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the phenyl rings. These properties are important for the pharmacokinetic profile of the compounds, including their absorption, distribution, metabolism, and excretion (ADME) characteristics. The presence of a fluorine atom, as seen in the compound of interest, typically affects the compound's lipophilicity and metabolic stability . The specific properties of "this compound" would need to be determined experimentally, but the literature suggests that such compounds are promising candidates for further biological evaluation .
Wissenschaftliche Forschungsanwendungen
Complexation-Induced Unfolding of Heterocyclic Ureas
Research by Corbin et al. (2001) explored the synthesis and conformational studies of heterocyclic ureas, detailing how these compounds undergo concentration-dependent unfolding to form multiply hydrogen-bonded complexes. This study highlights the potential of such ureas, including the one , in developing self-assembling materials through hydrogen bonding and represents a primitive mimicry of biological processes like the helix-to-sheet transition observed in peptides (Corbin et al., 2001).
Anion Coordination Chemistry
Wu et al. (2007) reported on the anion coordination chemistry of two protonated urea-based ligands, highlighting their ability to form complexes with inorganic oxo-acids through a variety of hydrogen bond motifs. This work suggests potential applications in the development of novel anion sensors and materials science, where the ability to selectively bind anions is crucial (Wu et al., 2007).
Electron Transfer Across Hydrogen Bonds
A study by Pichlmaier et al. (2009) explored the electron transfer properties of ureapyrimidinedione-substituted vinyl ruthenium and osmium complexes, which form dimeric structures through hydrogen bonding. The findings indicate that, in these systems, the hydrogen-bonding motif does not support electron transfer, providing insights into the design of molecular electronic devices (Pichlmaier et al., 2009).
Development of Novel Polyureas
Mallakpour and Raheno (2003) synthesized and characterized new polyureas based on 4-(4′-aminophenyl)urazole and various diisocyanates, demonstrating the potential of these materials in various industrial applications due to their inherent viscosities and thermal stability (Mallakpour & Raheno, 2003).
Chorismate Mutase-Prephenate Dehydratase Studies
Davidson, Blackburn, and Dopheide (1972) purified and characterized an enzyme from Escherichia coli that catalyzes the rearrangement of chorismate to prephenate and the dehydration of prephenate to phenylpyruvate. This research provides foundational knowledge for understanding the biochemical pathways in microorganisms and could inform the development of antibiotics or other biochemical tools (Davidson, Blackburn, & Dopheide, 1972).
Eigenschaften
IUPAC Name |
1-(2,3-dimethylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c1-12-4-3-5-17(13(12)2)22-19(25)21-15-10-18(24)23(11-15)16-8-6-14(20)7-9-16/h3-9,15H,10-11H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRXAUVDHFSCQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Methylphenyl)sulfanyl]benzoic acid](/img/structure/B2531380.png)
![N-(4-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2531382.png)

![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2531384.png)
![2-Amino-7-methyl-5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,6,7,8-tetrahydrochromene-3-carbonitrile](/img/structure/B2531387.png)
![4-(Methylamino)-2-(4-pyridinyl)-6-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarbonitrile](/img/structure/B2531388.png)
![3-(2-(4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2531389.png)

![N-(3,5-dimethylphenyl)-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2531393.png)
![2-[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2531394.png)
![(E)-methyl 2-cyano-3-(2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2531395.png)


![4-Methyl-2-[[2-(trifluoromethyl)pyridin-4-yl]oxymethyl]morpholine](/img/structure/B2531402.png)